Cas no 1026428-49-8 (1-(2,2,2-trifluoroethyl)cyclopropylmethanamine)

1-(2,2,2-Trifluoroethyl)cyclopropylmethanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclopropyl ring with a trifluoroethyl group, offering unique steric and electronic properties that may enhance binding affinity and metabolic stability in bioactive compounds. The trifluoroethyl moiety contributes to increased lipophilicity and resistance to oxidative degradation, while the cyclopropyl group can restrict conformational flexibility, improving selectivity. This compound serves as a versatile intermediate in the synthesis of novel molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical properties make it suitable for structure-activity relationship studies and lead optimization in drug discovery.
1-(2,2,2-trifluoroethyl)cyclopropylmethanamine structure
1026428-49-8 structure
商品名:1-(2,2,2-trifluoroethyl)cyclopropylmethanamine
CAS番号:1026428-49-8
MF:C6H10F3N
メガワット:153.145512104034
CID:5914725
PubChem ID:10464519

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine
    • [1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
    • 1026428-49-8
    • EN300-1932467
    • Cyclopropanemethanamine, 1-(2,2,2-trifluoroethyl)-
    • インチ: 1S/C6H10F3N/c7-6(8,9)3-5(4-10)1-2-5/h1-4,10H2
    • InChIKey: NRRIFUIWZBGCNE-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(F)(F)F)(CN)CC1

計算された属性

  • せいみつぶんしりょう: 153.07653381g/mol
  • どういたいしつりょう: 153.07653381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.174±0.06 g/cm3(Predicted)
  • ふってん: 114.7±35.0 °C(Predicted)
  • 酸性度係数(pKa): 10.36±0.29(Predicted)

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932467-5.0g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
5g
$4517.0 2023-06-02
Enamine
EN300-1932467-2.5g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
2.5g
$1791.0 2023-09-17
Enamine
EN300-1932467-10.0g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
10g
$6697.0 2023-06-02
Enamine
EN300-1932467-0.1g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
0.1g
$804.0 2023-09-17
Enamine
EN300-1932467-0.5g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
0.5g
$877.0 2023-09-17
Enamine
EN300-1932467-5g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
5g
$2650.0 2023-09-17
Enamine
EN300-1932467-1.0g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
1g
$1557.0 2023-06-02
Enamine
EN300-1932467-10g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
10g
$3929.0 2023-09-17
Enamine
EN300-1932467-1g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
1g
$914.0 2023-09-17
Enamine
EN300-1932467-0.25g
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine
1026428-49-8
0.25g
$840.0 2023-09-17

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine 関連文献

1-(2,2,2-trifluoroethyl)cyclopropylmethanamineに関する追加情報

Introduction to 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine (CAS No. 1026428-49-8)

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine, identified by the chemical abstracts service number 1026428-49-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropyl backbone substituted with a 2,2,2-trifluoroethyl group and an amine functionality, exhibits unique structural and electronic properties that make it a valuable candidate for further exploration in drug discovery and development.

The structural framework of 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine combines the rigidity of the cyclopropyl ring with the electron-withdrawing effect of the trifluoroethyl moiety. This combination can influence the compound's solubility, metabolic stability, and interactions with biological targets. The presence of the amine group further enhances its potential as a pharmacophore, allowing for hydrogen bonding interactions and modifications to extend its biological activity.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The trifluoroethyl group in this molecule is particularly noteworthy for its ability to modulate pharmacokinetic properties. Studies have shown that fluorine substitution can significantly alter the electronic distribution within a molecule, leading to improved binding affinity and selectivity. This makes 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine a promising candidate for developing novel therapeutic agents.

Current research in medicinal chemistry increasingly focuses on designing molecules that can selectively target specific biological pathways. The unique structural features of 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine suggest potential applications in treating a variety of diseases. For instance, its ability to interact with amine-sensitive receptors or enzymes may make it useful in developing treatments for neurological disorders or inflammatory conditions. Additionally, the compound's stability under various physiological conditions could enhance its suitability for oral administration or long-term therapeutic use.

Advances in computational chemistry have also facilitated the design and optimization of molecules like 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments and how it might interact with biological targets. These predictions can guide experimental efforts, reducing the time and resources required to develop new drugs. By leveraging computational tools alongside traditional synthetic methods, scientists can accelerate the discovery process and bring novel treatments to patients more quickly.

The synthesis of 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and fluorous chemistry have enabled researchers to construct the desired framework efficiently. These innovations not only improve yield but also enhance purity, which is critical for pharmaceutical applications.

Once synthesized, 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine can be subjected to rigorous biological testing to assess its potential therapeutic effects. In vitro assays can provide initial insights into its activity against specific targets, while animal models can offer more comprehensive evaluations of its efficacy and safety profiles. These studies are essential for determining whether this compound has the potential to progress into clinical trials and ultimately become a viable treatment option.

The role of fluorinated compounds in modern medicine cannot be overstated. The ability of fluorine atoms to influence molecular properties has led to numerous breakthroughs in drug development. By incorporating fluorine into molecules like 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine, researchers can fine-tune their pharmacological characteristics to achieve desired outcomes. This underscores the importance of continued exploration in this area and highlights the potential of compounds like this one to contribute to future medical advancements.

In conclusion,1-(2,2,2-trifluoroethyl)cyclopropylmethanamine (CAS No. 1026428-49-8) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of fluorinated compounds grows,so does the promise they hold for addressing unmet medical needs。The continued exploration of such molecules will undoubtedly lead to new insights and innovations that benefit patients worldwide。

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